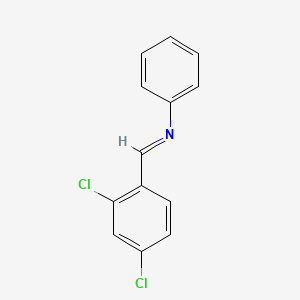

N-(2,4-Dichlorobenzylidene)aniline

Description

N-(2,4-Dichlorobenzylidene)aniline is a Schiff base synthesized via condensation of 2,4-dichlorobenzaldehyde with aniline. Its crystal structure, determined by Bernstein (1972), crystallizes in the orthorhombic system (space group P2₁2₁2₁) with lattice parameters a = 11.202 Å, b = 3.934 Å, and c = 26.077 Å . The molecular conformation deviates from planar geometry due to steric and electronic effects of the 2,4-dichloro substituents, influencing its packing arrangement and reactivity . This compound has been studied extensively for its metal complexation abilities, particularly with transition metals, owing to the electron-withdrawing chlorine atoms that enhance ligand stability .

Properties

CAS No. |

5330-43-8 |

|---|---|

Molecular Formula |

C13H9Cl2N |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-N-phenylmethanimine |

InChI |

InChI=1S/C13H9Cl2N/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12/h1-9H |

InChI Key |

SINQMFOWBAZMNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-Dichlorobenzylidene)aniline can be synthesized through the condensation reaction between 2,4-dichlorobenzaldehyde and aniline. The reaction typically occurs under acidic or basic conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

2,4-Dichlorobenzaldehyde+Aniline→this compound+Water

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzylidene)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: N-(2,4-Dichlorobenzyl)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-Dichlorobenzylidene)aniline has been studied for its applications in various fields:

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzylidene)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

Key structural analogs differ in substituent positions, functional groups, and molecular complexity. A comparative analysis is provided below:

Table 1: Structural and Physical Properties of N-(2,4-Dichlorobenzylidene)aniline and Analogs

Key Observations :

- Dimeric sulfonyl-bridged analogs (Table 1, rows 2–3) exhibit higher molecular weights and melting points due to increased rigidity and intermolecular interactions .

- Substitution at the 3,5-positions (Compound A) versus 2,4-positions alters electronic distribution and molecular planarity, impacting optical properties .

- The nitro group in Compound B significantly enhances hyperpolarizability (β) compared to Compound A, as shown in Table 2.

Chemical Reactivity and Functional Properties

Nonlinear Optical (NLO) Properties

Ab initio Hartree-Fock calculations reveal stark differences in NLO behavior between analogs:

Table 2: NLO Properties of Compounds A and B

| Property | Compound A (3,5-Cl₂) | Compound B (3,5-Cl₂ + 4-NO₂) |

|---|---|---|

| Dipole Moment (µ, Debye) | 4.32 | 6.15 |

| Polarizability (α, a.u.) | 250.1 | 278.3 |

| Hyperpolarizability (β, a.u.) | 3.45 × 10⁻³⁰ | 12.7 × 10⁻³⁰ |

| λmax (nm) | 375 | 395 |

Analysis :

- The nitro group in Compound B introduces strong intramolecular charge transfer (ICT), increasing β by ~270% compared to Compound A .

- Both compounds are transparent in the visible region (>400 nm), making them candidates for UV-based NLO applications .

Antifungal Activity

This compound derivatives demonstrate potent antifungal activity against phytopathogenic fungi:

Table 3: Antifungal Efficacy of Chlorinated Schiff Bases

| Compound | Target Fungus | Efficacy Ranking |

|---|---|---|

| 2,4,5-Trichloro-N-(2,4-dichlorobenzylidene)aniline | Rhizoctonia solani | Most effective |

| N-(2,4-Dichlorobenzylidene)-4-fluoroaniline | R. bataticola | Most effective |

| 3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline | Sclerotium rolfsii | Most effective |

Analysis :

- Increased chlorine and fluorine substituents enhance antifungal potency by improving membrane permeability and electron-withdrawing effects .

Biological Activity

N-(2,4-Dichlorobenzylidene)aniline, a compound with significant biological activity, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylidene group linked to an aniline moiety, with chlorine substituents at the 2 and 4 positions on the benzene ring. The molecular formula is , and it exhibits unique chemical properties due to its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, altering their activity and influencing cellular responses.

- Membrane Disruption : Potential antimicrobial effects may arise from disrupting bacterial cell membranes.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial and antifungal activities. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.015 mg/mL against certain bacterial strains, showcasing its potency .

- The compound's mechanism involves disrupting the integrity of microbial cell membranes and inhibiting essential metabolic processes .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. Key findings include:

- Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells .

- IC50 Values : The IC50 values for these cell lines range from 25.72 µM to lower values depending on structural modifications of the compound .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25.72 | Induces apoptosis |

| U87 | 45.2 | Significant cytotoxicity |

Structure-Activity Relationship (SAR)

The positioning of chlorine atoms on the benzene ring significantly influences the biological activity of this compound. Variations in substitution patterns lead to different interactions with biological targets, affecting both antimicrobial and anticancer efficacy .

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity when combined with hydrazone compounds, indicating a synergistic effect in cancer treatment .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against various pathogens, confirming broad-spectrum activity and establishing it as a potential candidate for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.